molecular formula C21H14N2O6 B11079080 4-(furan-2-ylcarbonyl)-3-hydroxy-5-(3-nitrophenyl)-1-phenyl-1,5-dihydro-2H-pyrrol-2-one

4-(furan-2-ylcarbonyl)-3-hydroxy-5-(3-nitrophenyl)-1-phenyl-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11079080
M. Wt: 390.3 g/mol
InChI Key: DCWWVBWCVRQCNM-UHFFFAOYSA-N
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Description

4-(2-FURYLCARBONYL)-3-HYDROXY-5-(3-NITROPHENYL)-1-PHENYL-1,5-DIHYDRO-2H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes a furan ring, a nitrophenyl group, and a pyrrolone core

Preparation Methods

The synthesis of 4-(2-FURYLCARBONYL)-3-HYDROXY-5-(3-NITROPHENYL)-1-PHENYL-1,5-DIHYDRO-2H-PYRROL-2-ONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of a furan derivative with a nitrophenyl-substituted ketone, followed by cyclization and subsequent functional group modifications. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The furan ring can participate in electrophilic aromatic substitution reactions, where substituents like halogens or alkyl groups can be introduced. Common reagents and conditions used in these reactions include acids, bases, and transition metal catalysts. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(2-FURYLCARBONYL)-3-HYDROXY-5-(3-NITROPHENYL)-1-PHENYL-1,5-DIHYDRO-2H-PYRROL-2-ONE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Similar compounds include other pyrrolone derivatives and furan-containing molecules. Compared to these, 4-(2-FURYLCARBONYL)-3-HYDROXY-5-(3-NITROPHENYL)-1-PHENYL-1,5-DIHYDRO-2H-PYRROL-2-ONE is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Some similar compounds are:

This compound’s unique structure and properties make it a valuable subject of study in various scientific fields.

Properties

Molecular Formula

C21H14N2O6

Molecular Weight

390.3 g/mol

IUPAC Name

3-(furan-2-carbonyl)-4-hydroxy-2-(3-nitrophenyl)-1-phenyl-2H-pyrrol-5-one

InChI

InChI=1S/C21H14N2O6/c24-19(16-10-5-11-29-16)17-18(13-6-4-9-15(12-13)23(27)28)22(21(26)20(17)25)14-7-2-1-3-8-14/h1-12,18,25H

InChI Key

DCWWVBWCVRQCNM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(C(=C(C2=O)O)C(=O)C3=CC=CO3)C4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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